5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid 5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1263211-61-5
VCID: VC15981838
InChI: InChI=1S/C8H12N2O4/c1-13-4-3-10-7(14-2)5-6(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1263211-61-5

Cat. No.: VC15981838

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid - 1263211-61-5

Specification

CAS No. 1263211-61-5
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name 5-methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H12N2O4/c1-13-4-3-10-7(14-2)5-6(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key VOAHOFQSZSDVCJ-UHFFFAOYSA-N
Canonical SMILES COCCN1C(=CC(=N1)C(=O)O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole core (C3N2H2\text{C}_3\text{N}_2\text{H}_2) substituted at three positions:

  • Position 1: A 2-methoxyethyl group (CH2CH2OCH3\text{CH}_2\text{CH}_2\text{OCH}_3) attached to the nitrogen atom.

  • Position 3: A carboxylic acid group (COOH\text{COOH}).

  • Position 5: A methoxy group (OCH3\text{OCH}_3).

The IUPAC name, 5-methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid, reflects this substitution pattern. The SMILES string COCCN1C(=CC(=N1)C(=O)O)OC and InChI key VOAHOFQSZSDVCJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1263211-61-5
Molecular FormulaC8H12N2O4\text{C}_8\text{H}_{12}\text{N}_2\text{O}_4
Molecular Weight200.19 g/mol
IUPAC Name5-Methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid
SMILESCOCCN1C(=CC(=N1)C(=O)O)OC
InChIKeyVOAHOFQSZSDVCJ-UHFFFAOYSA-N

Synthesis and Optimization

General Pyrazole Synthesis Strategies

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 5-methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid, the synthesis likely involves:

Step 1: Formation of the Pyrazole Core

Reaction of a substituted hydrazine (e.g., 2-methoxyethylhydrazine) with a 1,3-diketone or β-keto ester. For example, methyl 3-oxopent-4-enoate could serve as a precursor to introduce the carboxylic acid group post-cyclization.

Step 3: Carboxylic Acid Derivatization

If a β-keto ester is used in Step 1, hydrolysis under acidic or basic conditions (e.g., NaOH/EtOH reflux) yields the carboxylic acid .

Industrial-Scale Considerations

Optimization strategies for large-scale production might include:

  • Catalysis: Lewis acids (e.g., ZnCl2\text{ZnCl}_2) to accelerate cyclocondensation.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Hypothetical Biological Activities

Structure-Activity Relationships (SAR)

The compound’s substituents suggest potential bioactivity:

  • Carboxylic Acid: Enhances water solubility and enables salt formation (e.g., sodium salts for improved bioavailability).

  • Methoxy Groups: Increase lipophilicity, potentially enhancing membrane permeability and metabolic stability .

Anti-Inflammatory Agents

Pyrazole carboxylic acids are known cyclooxygenase (COX) inhibitors. The methoxyethyl group may reduce gastrointestinal toxicity compared to traditional NSAIDs .

Anticancer Activity

Analogous compounds induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. The 2-methoxyethyl chain could modulate intracellular uptake .

Antimicrobial Effects

Pyrazole derivatives exhibit activity against Gram-positive bacteria. The carboxylic acid may chelate metal ions essential for microbial growth.

Comparative Analysis with Analogues

1-(2-Methoxyethyl)pyrazole-3-carboxylic Acid (CID 57799155)

This analogue lacks the 5-methoxy group, reducing steric hindrance and electronic effects. The absence of the 5-methoxy substituent may decrease metabolic stability but improve binding to hydrophobic enzyme pockets .

Table 2: Structural Comparison

PropertyTarget CompoundCID 57799155
Molecular FormulaC8H12N2O4\text{C}_8\text{H}_{12}\text{N}_2\text{O}_4C7H10N2O3\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3
Substituents5-OCH₃, 1-(CH₂CH₂OCH₃), 3-COOH1-(CH₂CH₂OCH₃), 3-COOH
Molecular Weight200.19 g/mol170.16 g/mol

Challenges and Future Directions

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